4-Methoxybenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCOEXCZDAHYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxybenzo D Oxazole and Its Analogs
Foundational Synthetic Strategies for Benzoxazole (B165842) Core Structures
Condensation Reactions Utilizing 2-Aminophenol (B121084) Precursors
The traditional and most common approach to synthesizing benzoxazoles involves the condensation of 2-aminophenol with various carbonyl-containing compounds. rsc.org This method is valued for its directness and the accessibility of the starting materials. A general mechanism for this synthesis involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. rsc.org
The reaction of 2-aminophenol with aldehydes, ketones, or carboxylic acids is a cornerstone of benzoxazole synthesis. rsc.org The condensation with aldehydes, in particular, has been extensively studied, employing a wide range of catalysts and reaction conditions to improve yields and efficiency. rsc.org For instance, various catalysts, including nanocatalysts, metal catalysts, and ionic liquids, have been successfully used to facilitate this transformation. rsc.orgresearchgate.net
Recent research has highlighted several effective catalytic systems for the reaction between 2-aminophenol and aromatic aldehydes. These methods often aim for greener and more efficient processes.
| Catalyst System | Substrates | Conditions | Yield (%) | Reference |
| Brønsted acidic ionic liquid gel | 2-aminophenol and various aldehydes | Solvent-free, 130 °C, 5 h | 85–98 | rsc.org |
| Fe3O4-supported Lewis acidic ionic liquid | 2-aminophenol and various aldehydes | Solvent-free, sonication, 70 °C, 30 min | Moderate to high | rsc.org |
| TiO2–ZrO2 | 2-aminophenol and aromatic aldehydes | Acetonitrile, 60 °C, 15–25 min | 83–93 | rsc.org |
| Fly ash (activated) | 2-aminophenol and substituted aldehydes | Environmentally benign conditions | Not specified | nih.gov |
The use of carboxylic acids or their derivatives in reaction with 2-aminophenol is another established route. nih.govijpbs.com For example, the reaction of 2,4-diaminophenol (B1205310) with 4-methylsalicylic acid in polyphosphoric acid (PPA) at elevated temperatures yields the corresponding benzoxazole derivative. ijpbs.com Similarly, tertiary amides can be activated with triflic anhydride (B1165640) to react with 2-aminophenols, forming 2-substituted benzoxazoles in a cascade reaction that involves nucleophilic addition and intramolecular cyclization. mdpi.com
Beyond carbonyl compounds, 2-aminophenol can be reacted with other functional groups to construct the benzoxazole ring. rsc.orgresearchgate.net The reaction with isothiocyanates provides a route to 2-aminobenzoxazole (B146116) derivatives. nih.gov This synthesis involves the initial formation of a thiourea (B124793) intermediate by adding the isothiocyanate to the 2-aminophenol. nih.gov Subsequent intramolecular cyclodesulfurization, often mediated by an oxidizing agent like iodine, leads to the formation of the N-phenyl-1,3-benzoxazol-2-amine products. nih.gov
The reaction of ortho-substituted anilines, including 2-aminophenols, with functionalized ortho-esters presents an efficient and versatile methodology for creating libraries of benzoxazole derivatives. organic-chemistry.org
Classical and Modern Approaches to Oxazole (B20620) Ring Systems
While the focus is on benzoxazoles, the foundational syntheses of the simpler oxazole ring are relevant as they form the basis for more complex structures.
The Robinson–Gabriel synthesis is a classical and versatile method for preparing oxazoles. acs.orgtandfonline.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgpharmaguideline.com A cyclodehydrating agent, such as sulfuric acid or phosphorus pentoxide, is required to catalyze the reaction. wikipedia.orgpharmaguideline.com
The general scheme for the Robinson-Gabriel synthesis is as follows: Starting Material: 2-Acylamino-ketone Key Transformation: Intramolecular cyclodehydration Product: 2,5-di- or 2,4,5-trisubstituted oxazole
This method has been adapted for various applications, including solid-phase synthesis and one-pot procedures combining it with other reactions like the Friedel-Crafts acylation. acs.orgwikipedia.org A notable extension allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org Furthermore, a tandem Ugi/Robinson–Gabriel sequence has been developed for the concise synthesis of 2,4,5-trisubstituted oxazoles. nih.gov
Other classical methods for oxazole synthesis include the Bredereck and Fischer reactions. ijpsonline.comijpsonline.com
The Bredereck reaction synthetically produces 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is considered an efficient and economical process for oxazole synthesis. ijpsonline.com
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is one of the earliest methods for preparing 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com This reaction occurs between an equimolar amount of a cyanohydrin and an aromatic aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.comijpsonline.com It is fundamentally a dehydration reaction that proceeds under mild conditions. ijpsonline.com
| Synthesis Name | Precursors | Product Type | Reference |
| Bredereck Reaction | α-haloketones and amides | 2,4-disubstituted oxazoles | ijpsonline.comijpsonline.com |
| Fischer Oxazole Synthesis | Cyanohydrins and aromatic aldehydes | 2,5-disubstituted oxazoles | ijpsonline.comijpsonline.com |
van Leusen Synthesis
The van Leusen oxazole synthesis is a significant method for constructing the oxazole ring, a core component of many heterocyclic compounds. mdpi.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comorganic-chemistry.org The versatility of this synthesis allows for the preparation of various substituted oxazoles.
The mechanism of the van Leusen oxazole synthesis is initiated by the deprotonation of TosMIC. The resulting anion then attacks the aldehyde, leading to a cyclization reaction that forms an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Subsequent elimination of the tosyl group yields the final oxazole product. wikipedia.org A key feature of this reaction is the multifaceted reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org
While the classical van Leusen synthesis is a powerful tool, modifications and alternative approaches have been developed to enhance its efficiency and scope. For instance, the reaction can be adapted to produce imidazoles by using an aldimine, formed from the condensation of an aldehyde and an amine, as the starting material. wikipedia.org
Advanced and Green Synthetic Protocols for 4-Methoxybenzo[d]oxazole Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of benzoxazole derivatives, including those of this compound. These advanced protocols often focus on reducing reaction times, minimizing waste, and using less hazardous reagents. researchgate.netscienceandtechnology.com.vnbenthamdirect.com
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of benzoxazoles. researchgate.nettandfonline.com This method offers several advantages over conventional heating, including significantly reduced reaction times, milder reaction conditions, and often higher yields. scienceandtechnology.com.vnbenthamdirect.com The internal heating provided by microwave irradiation leads to a more efficient energy transfer directly to the reacting molecules. benthamdirect.com
A variety of benzoxazole derivatives have been successfully synthesized using microwave irradiation. Common methods involve the condensation of 2-aminophenols with aldehydes, carboxylic acids, or nitriles. researchgate.net For example, the reaction of 2-aminophenol with aromatic aldehydes in the presence of an oxidant like iodine can be carried out under solvent-free microwave conditions to produce 2-arylbenzoxazoles in good yields. scienceandtechnology.com.vn Another approach utilizes a catalytic amount of phosphorus pentasulphide for the synthesis of 2-long alkenyl chain benzoxazoles under microwave irradiation. tandfonline.com Research has also demonstrated the use of a K₃PO₄ base in an isopropanol (B130326) medium under microwave irradiation for the [3+2] cycloaddition of aryl aldehydes and TosMIC, yielding 5-substituted oxazoles. nih.gov
The following table summarizes representative examples of microwave-assisted synthesis of benzoxazole derivatives:
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-amino-4-methylphenol, benzaldehyde (B42025) | I₂, solvent-free, MW | 5-methyl-2-phenylbenzoxazole | 85 | scienceandtechnology.com.vn |
| Substituted aryl aldehyde, TosMIC | K₃PO₄, isopropanol, MW, 65°C | 5-phenyl oxazole | 96 | nih.gov |
| 2-aminophenols, aromatic aldehydes | [CholineCl][oxalic acid], solvent-free, MW, 120°C | 2-arylbenzoxazoles | Good to excellent | mdpi.com |
Ultrasound-Promoted Reactions
Ultrasound irradiation has been recognized as an effective and environmentally friendly method for promoting chemical reactions. tandfonline.com The phenomenon of cavitation, which involves the formation, growth, and collapse of bubbles in a liquid, generates localized high temperatures and pressures, thereby accelerating reaction rates. tandfonline.com This technique has been successfully applied to the synthesis of 2-aryl benzoxazoles. tandfonline.comias.ac.in
One-pot syntheses of 2-aryl benzoxazoles have been developed using ultrasound. These methods often involve the reaction of 2-aminophenol with various aromatic or heteroaromatic aldehydes. tandfonline.com For instance, a procedure using KCN and an ionic liquid as a catalyst under ultrasound irradiation has been shown to produce 2-aryl benzoxazoles in excellent yields and with high purity in short reaction times. tandfonline.com Another green approach utilizes Indion 190 resin as a reusable heterogeneous catalyst in ethanol (B145695) under ultrasonic conditions. ias.ac.in This method is tolerant of a wide range of aldehydes, including those with electron-donating and electron-withdrawing groups. ias.ac.in
The use of ultrasound in combination with a Fe₃O₄-supported Lewis acidic ionic liquid has also been reported for the solvent-free synthesis of benzoxazoles, offering advantages such as rapid reaction times and easy catalyst recovery. nih.gov
Below is a table highlighting examples of ultrasound-promoted benzoxazole synthesis:
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green and reusable alternatives to traditional volatile organic solvents in chemical synthesis. mdpi.comnih.govbepls.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive for a variety of organic transformations, including the synthesis of benzoxazoles. nih.govbepls.com
Several studies have demonstrated the effective use of ILs as catalysts and reaction media for benzoxazole synthesis. For example, a one-pot van Leusen reaction for the synthesis of 4,5-disubstituted oxazoles has been developed using an ionic liquid as the solvent. nih.gov This method shows high yields and accommodates a broad range of substrates. mdpi.comnih.gov Another approach employs the ionic liquid [Et₃NH][HSO₄] for the one-pot synthesis of 1,3-benzoxazoles with a substituted thiazolidinone moiety under solvent-free conditions. bepls.com Bis-ionic liquids have also been used as effective catalysts for the synthesis of novel benzoxazoles at room temperature. tandfonline.comtandfonline.com
Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have also been successfully used. For instance, a [CholineCl][oxalic acid] DES has been used as a catalyst for the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes under solvent-free conditions, providing good to excellent yields. mdpi.com
Here are some examples of the application of ILs and DESs in benzoxazole synthesis:
Catalytic Methods in this compound Synthesis
Catalytic methods, particularly those employing transition metals, are central to modern organic synthesis, offering efficient and selective pathways to complex molecules like this compound and its derivatives.
Copper-Catalyzed Synthesis:
Copper catalysts are widely used for the synthesis of benzoxazoles due to their low cost and high efficiency. rsc.org One common approach involves the intramolecular O-arylation of ortho-haloanilides. nih.govbenthamdirect.com While many studies have focused on more reactive starting materials, recent work has demonstrated the successful synthesis of 2-arylbenzoxazoles from less reactive 2-chloroanilides using a Cu(acac)₂/1,10-Phenanthroline (B135089) complex. nih.govbenthamdirect.com Another strategy is the tandem cyclization of 2-halophenols with amidines, which proceeds without the need for ligands or oxidants, using inexpensive CuCl as the catalyst. rsc.org
Copper-catalyzed domino annulation reactions have also been developed. A one-pot reaction of 2-bromoanilines with acyl chlorides in the presence of CuI and 1,10-phenanthroline under microwave conditions provides a versatile route to benzoxazoles. organic-chemistry.org
Palladium-Catalyzed Synthesis:
Palladium catalysts are highly effective for various cross-coupling and cyclization reactions leading to benzoxazoles. A novel method involves the cleavage of carbon-carbon triple bonds of simple alkynes in the presence of o-aminophenol, catalyzed by palladium chloride, to afford benzoxazoles in good to excellent yields. rsc.orgrsc.org Palladium-catalyzed multicomponent reactions, coupling an aryl halide, an isocyanide, and an aminophenol, also provide an efficient route to benzoxazoles. organic-chemistry.org
Direct C-H arylation of benzoxazoles with aryl bromides is another powerful palladium-catalyzed transformation. The use of a Pd(OAc)₂/NiXantphos catalyst system allows for the introduction of various aryl and heteroaryl groups at room temperature. nih.gov
Nickel-Catalyzed Synthesis:
Nickel catalysis offers a sustainable and cost-effective alternative for the synthesis of benzazoles. rsc.orgrsc.org Nickel-catalyzed dehydrogenative coupling of alcohols with 2-aminophenol, using a bench-stable Ni(II)-catalyst, provides an eco-friendly route to benzoxazole derivatives. rsc.orgrsc.org Another approach involves the direct C-H amination of benzoxazoles with secondary amines, catalyzed by Ni(OAc)₂·4H₂O. researchgate.net Furthermore, nickel catalysts have been shown to be effective for the C-H arylation of benzoxazoles using phenolic electrophiles. nih.gov A simple method using nickel-supported silica (B1680970) as a catalyst for the condensation of 2-aminophenol and substituted aldehydes at room temperature has also been reported. researchgate.net
The table below provides an overview of metal-catalyzed benzoxazole syntheses:
| Metal Catalyst | Reactants | Reaction Type | Product | Reference |
| Copper | 2-halophenols, amidines | Tandem cyclization | Benzoxazoles | rsc.org |
| Copper | 2-chloroanilides | Intramolecular O-arylation | 2-arylbenzoxazoles | nih.govbenthamdirect.com |
| Copper | 2-bromoanilines, acyl chlorides | Domino acylation-annulation | Benzoxazoles | organic-chemistry.org |
| Palladium | o-aminophenol, alkynes | C-C triple bond cleavage | Benzoxazoles | rsc.orgrsc.org |
| Palladium | Aryl halide, isocyanide, aminophenol | Multicomponent reaction | Benzoxazoles | organic-chemistry.org |
| Palladium | Benzoxazoles, aryl bromides | Direct C-H arylation | 2-arylbenzoxazoles | nih.gov |
| Nickel | Alcohols, 2-aminophenol | Dehydrogenative coupling | Benzoxazole derivatives | rsc.orgrsc.org |
| Nickel | Benzoxazoles, secondary amines | Direct C-H amination | Substituted benzoxazol-2-amines | researchgate.net |
| Nickel | 2-aminophenol, aldehydes | Condensation | Benzoxazoles | researchgate.net |
| Nickel | Benzoxazoles, phenolic electrophiles | C-H arylation | Arylated benzoxazoles | nih.gov |
Nanocatalyst and Heterogeneous Catalysis
The synthesis of benzoxazoles, including analogs of this compound, has been significantly advanced by the use of nanocatalysts and heterogeneous catalytic systems. These methods offer considerable advantages such as high efficiency, simple work-up procedures, and the ability to recover and reuse the catalyst, aligning with the principles of green chemistry. organic-chemistry.orgajchem-a.com
A range of heterogeneous catalysts have been proven effective for the cyclization reactions that form the benzoxazole core. One approach involves using copper(II) oxide (CuO) nanoparticles as a ligand-free heterogeneous catalyst for the intramolecular cyclization of ortho-bromoaryl derivatives in DMSO under air. organic-chemistry.org This method is notable for the recyclability of the CuO nanoparticles without a discernible loss in catalytic activity. organic-chemistry.org
Another effective method employs magnetic nanoparticles, specifically Fe₃O₄@SiO₂-SO₃H, as a solid acid catalyst. ajchem-a.com This system facilitates the condensation reaction between 2-aminophenols and aromatic aldehydes under solvent-free conditions at a relatively low temperature of 50 °C. ajchem-a.com The catalyst's magnetic properties allow for easy separation from the reaction mixture using an external magnet, and it can be reused multiple times without a significant decrease in its catalytic performance. ajchem-a.com The reaction of 2-aminophenol with benzaldehyde using this catalyst serves as a model, demonstrating the optimization of catalyst amount and reaction conditions. ajchem-a.com
Brønsted acidic ionic liquid gels have also been developed as efficient and reusable heterogeneous catalysts for benzoxazole synthesis. nih.govacs.org These catalysts, prepared by grafting the acidic ionic liquid onto a silica surface (like TEOS), show increased catalytic activity and simplify recovery. nih.govacs.org The reaction typically involves heating a 2-aminophenol and an aldehyde under solvent-free conditions, followed by simple product isolation and catalyst separation via centrifugation. acs.org The proposed mechanism involves the protonation of the aldehyde by the catalyst's acidic sites, followed by reaction with the aminophenol, dehydration to an imine, and subsequent intramolecular attack and aromatization. acs.org
Furthermore, KF-Al₂O₃ has been utilized as a solid base heterogeneous catalyst for the reaction of o-aminophenols with acyl chlorides or acid anhydrides at room temperature, yielding 2-substituted benzoxazoles in high yields. tandfonline.com This method is advantageous as it avoids toxic reagents and solvents and the catalyst is recyclable. tandfonline.com
These heterogeneous methods, while often demonstrated with general 2-aminophenols, are directly applicable to the synthesis of this compound by using 2-amino-3-methoxyphenol (B1287424) as the starting material.
Organocatalysis and Acid Catalysis (e.g., Fluorophosphoric Acid)
Acid catalysis, particularly using fluorinated phosphoric acid, has emerged as a highly efficient and versatile strategy for the synthesis of benzoxazoles. tandfonline.comtandfonline.comresearchgate.net This approach offers mild reaction conditions, short reaction times, and high yields. tandfonline.comtandfonline.com
The use of fluorophosphoric acid (FPA) at a low catalytic loading of 5 mol% has been shown to effectively catalyze the cyclization of 2-aminophenols with a wide range of aldehydes to produce benzoxazole derivatives. tandfonline.comtandfonline.comresearchgate.net A key advantage of this method is its ability to proceed at room temperature in ethanol, making it an energy-efficient and greener alternative to methods requiring high temperatures. tandfonline.comresearchgate.net The introduction of fluorine into the phosphoric acid molecule enhances its acidity and stability while reducing its nucleophilicity, which facilitates the removal of water from the reaction centers and drives the cyclization forward. tandfonline.com
The reaction protocol is simple: the 2-aminophenol and aldehyde are stirred in ethanol with a catalytic amount of fluorophosphoric acid. tandfonline.com The scope of the reaction is broad, accommodating aryl, aliphatic, and heteroaryl aldehydes, all of which provide good to excellent yields of the corresponding benzoxazole products. tandfonline.comresearchgate.net
Below is a table summarizing the results for the fluorophosphoric acid-catalyzed synthesis of various benzoxazole derivatives from 2-aminophenol and different aldehydes, illustrating the method's efficiency and broad applicability. This methodology can be directly applied to synthesize C2-substituted 4-methoxybenzo[d]oxazoles by starting with 2-amino-3-methoxyphenol.
| Aldehyde (R-CHO) | Product | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 2-Phenylbenzoxazole | 3.2 | 92 | tandfonline.com |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 2.8 | 94 | tandfonline.com |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzoxazole | 2.5 | 96 | tandfonline.com |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 3.5 | 90 | tandfonline.com |
| 2-Hydroxybenzaldehyde | 2-(2-Hydroxyphenyl)benzoxazole | 3.8 | 89 | tandfonline.com |
Other acid catalysts, such as samarium triflate, have also been used for benzoxazole synthesis in aqueous media, providing a reusable and environmentally friendly option. organic-chemistry.org Additionally, organocatalytic approaches, for instance using N-heterocyclic carbenes (NHCs), can facilitate the intramolecular cyclization of aldimines generated from 2-aminophenols and aldehydes under mild conditions. organic-chemistry.org
Regioselective Functionalization and Derivatization Strategies
Strategies for Introducing the Methoxy (B1213986) Group and Other Substituents
The regioselective synthesis of this compound is primarily achieved through a precursor-directed strategy rather than by direct functionalization of the unsubstituted benzoxazole core. The key to obtaining the 4-methoxy substitution pattern lies in the choice of the starting material. The synthesis begins with an appropriately substituted o-aminophenol, in this case, 2-amino-3-methoxyphenol.
This precursor, which contains the methoxy group at the desired position relative to the amino and hydroxyl functionalities, undergoes cyclization to form the benzoxazole ring system, thereby locking the methoxy group in the 4-position of the final product. This approach is a cornerstone of benzoxazole synthesis, allowing for precise control over the substitution pattern on the benzene (B151609) ring portion of the molecule. mdpi.com
Once the 2-amino-3-methoxyphenol is obtained, it can be reacted with a variety of reagents to install different substituents at the C2 position of the this compound core. mdpi.com Common strategies include:
Condensation with Aldehydes: Reaction with various aryl, heteroaryl, or alkyl aldehydes, typically under acid catalysis (like fluorophosphoric acid) or with heterogeneous catalysts, yields 2-substituted-4-methoxybenzo[d]oxazoles. ajchem-a.comtandfonline.com
Condensation with Carboxylic Acids: Direct condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA), is a classical and effective method. researchgate.net
Reaction with Acyl Chlorides: The use of acyl chlorides in the presence of a base provides a route to 2-acyl or 2-alkyl/aryl benzoxazoles. tandfonline.com
The versatility of these cyclization strategies allows for the introduction of a wide array of functional groups at the C2 position, while the 4-methoxy group is pre-installed via the choice of the aminophenol precursor. This highlights that regioselective functionalization of the benzene portion of the benzoxazole ring is most effectively accomplished by building the ring from already functionalized starting materials.
Direct Arylation and Cross-Coupling Methodologies
Direct C-H arylation and cross-coupling reactions are powerful tools for the derivatization of the this compound core, particularly at the C2 position, which is the most electronically activated site for such transformations. These methods avoid the need for pre-functionalization (like halogenation) of the benzoxazole ring, making them more atom- and step-economical. nih.gov
A notable example is the copper-catalyzed direct C2-arylation of benzoxazoles with aryl bromides. nih.govresearchgate.net This methodology has been successfully applied to 5-methoxybenzoxazole, a close isomer of the target compound, demonstrating the compatibility of the methoxy group with the reaction conditions. nih.gov The reaction typically employs a catalytic system of copper(I) iodide (CuI) and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), with a base such as potassium carbonate (K₂CO₃) in a high-boiling solvent like DMF. nih.govresearchgate.net The scope of the reaction is broad, tolerating aryl bromides with both electron-donating and electron-withdrawing substituents. nih.gov Given the similar electronic nature, this method is highly applicable to this compound.
The table below shows representative examples of the copper-catalyzed direct arylation of 5-methoxybenzoxazole, which serves as a model for the expected reactivity of this compound.
| Aryl Bromide | Product | Yield (%) | Reference |
|---|---|---|---|
| 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)-5-methoxybenzoxazole | 85 | nih.gov |
| 2-Bromonaphthalene | 5-Methoxy-2-(naphthalen-2-yl)benzoxazole | 92 | nih.gov |
| 2-Bromo-6-methoxynaphthalene | 5-Methoxy-2-(6-methoxynaphthalen-2-yl)benzoxazole | 89 | nih.gov |
In addition to direct C-H functionalization, traditional cross-coupling reactions like the Suzuki-Miyaura or Heck reactions can be employed. wikipedia.org This requires initial halogenation of the benzoxazole ring. Palladium-catalyzed direct C-H bromination of 4-methoxybenzoxazole can be used to install a bromine atom, which then serves as a handle for subsequent cross-coupling reactions to introduce a wide variety of aryl, vinyl, or alkyl groups.
Formation of Sulfoxide (B87167) and Sulfone Derivatives
The synthesis of sulfoxide and sulfone derivatives of this compound involves a two-step process: first, the introduction of a thioether group, and second, its controlled oxidation. These sulfur-containing derivatives are of interest due to the unique chemical properties imparted by the sulfoxide and sulfone functional groups.
A plausible route to a thioether precursor, such as 4-methoxy-2-(methylthio)benzo[d]oxazole, would involve the cyclization of 2-amino-3-methoxyphenol. This could be achieved by reacting the aminophenol with carbon disulfide to form the corresponding 2-mercaptobenzoxazole, followed by alkylation of the thiol group with a methylating agent (e.g., methyl iodide).
Once the thioether is synthesized, it can be selectively oxidized to either the sulfoxide or the sulfone. jchemrev.comorganic-chemistry.org The outcome of the oxidation is highly dependent on the choice of oxidant and the reaction conditions, particularly the stoichiometry of the oxidizing agent. rsc.org
Synthesis of Sulfoxides: Mild oxidation of the thioether, typically using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), at low temperatures will selectively yield the corresponding 4-methoxybenzo[d]oxazol-2-yl sulfoxide. organic-chemistry.org
Synthesis of Sulfones: Stronger oxidation conditions are required to form the sulfone. This is typically achieved by using at least two equivalents of the oxidant (e.g., m-CPBA, H₂O₂) or by using more powerful oxidizing systems like Oxone or potassium permanganate. jchemrev.comorganic-chemistry.org The use of N-fluorobenzenesulfonimide (NFSI) with water has also been reported as an effective system where the product can be switched between sulfoxide and sulfone simply by varying the amount of NFSI used. rsc.org
This step-wise approach—introduction of a sulfide (B99878) followed by controlled oxidation—provides a reliable and flexible strategy for accessing both the sulfoxide and sulfone derivatives of this compound. jchemrev.com
Mechanistic Investigations of Reactions Involving 4 Methoxybenzo D Oxazole
Reaction Pathways and Transition States in Core Formation
The formation of the 4-methoxybenzo[d]oxazole core typically proceeds through the cyclization of a substituted o-aminophenol, specifically 2-amino-5-methoxyphenol (B1278220), with a suitable one-carbon electrophile. A common and illustrative pathway is the reaction with an activated carboxylic acid derivative (like an acyl chloride or anhydride) or an aldehyde followed by oxidation.
The mechanism generally involves two key stages:
Initial Acylation or Condensation: The amino group of 2-amino-5-methoxyphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reaction partner (e.g., an acyl chloride). This forms an N-(2-hydroxy-4-methoxyphenyl)amide intermediate. If an aldehyde is used, a Schiff base (imine) intermediate is formed, which is subsequently oxidized.
Intramolecular Cyclization and Dehydration: The hydroxyl group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the amide or a related activated carbon center. This ring-closing step forms a tetrahedral intermediate. The transition state for this step is a highly ordered, cyclic structure where the proximity and orientation of the nucleophilic hydroxyl group and the electrophilic center are critical. Finally, the elimination of a water molecule from this intermediate leads to the formation of the aromatic oxazole (B20620) ring, yielding this compound.
Computational studies on related benzoxazole (B165842) syntheses suggest that the cyclization step is often the rate-determining step, with a significant energy barrier associated with the formation of the strained cyclic transition state. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring can influence the nucleophilicity of both the amino and hydroxyl groups, thereby affecting the reaction kinetics. For instance, a method involving the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF₃·Et₂O proceeds via Lewis acid activation of the cyanating agent, followed by nucleophilic attack from the amino group, and subsequent intramolecular attack by the hydroxyl group to form the oxazole ring. nih.govacs.org
Detailed Mechanistic Insights into Catalyzed Processes
Catalysis offers powerful tools for the synthesis and functionalization of benzoxazoles, often providing milder reaction conditions and improved selectivity. The mechanisms of these catalyzed reactions are a subject of intensive research.
Synergistic catalysis, where two distinct catalysts work in concert to enable a transformation not possible with either catalyst alone, is a burgeoning field in organic synthesis. nih.gov While the specific use of a gold (Au) and palladium (Pd) synergistic system for the synthesis of this compound is not extensively documented in the literature, a hypothetical mechanism can be proposed based on the known reactivity of these metals.
A plausible synergistic approach could involve the activation of two different substrates by the two metal catalysts. For example:
Gold(I) Catalysis: A gold(I) catalyst could activate an alkyne-containing substrate, making it more susceptible to nucleophilic attack.
Palladium(0) Catalysis: Concurrently, a palladium(0) catalyst could activate an aryl halide through oxidative addition to form an arylpalladium(II) species.
Although direct Au-Pd synergistic catalysis for this specific synthesis is not a standard method, related systems combining a transition metal with an organocatalyst or another transition metal have been developed for complex heterocycle synthesis. sci-hub.sersc.orgsioc-journal.cn For instance, synergistic catalysis merging palladium and secondary amine catalysis has been used for the enantioselective cyclopropanation of alkylidene benzoxazoles. researchgate.net
The direct C-H arylation of benzoxazoles is a highly efficient method for creating C-C bonds, and its mechanism is a prime example of modern organometallic catalysis. The arylation of this compound, typically at the C2 position, is often achieved using a palladium catalyst. The most widely accepted mechanism for this transformation, particularly with less acidic C-H bonds, is the Concerted Metalation–Deprotonation (CMD) pathway. researchgate.netwikipedia.orgnih.gov
The CMD mechanism avoids the formation of a discrete organometallic intermediate via electrophilic substitution and instead proceeds through a single, cyclic transition state. The key steps are:
Ligand Exchange: The active Pd(II) catalyst, often bearing acetate (B1210297) or pivalate (B1233124) ligands, coordinates to the benzoxazole substrate.
Concerted Metalation–Deprotonation (CMD): In the rate-determining step, a C-H bond (at the C2 position) is cleaved. This occurs via a six-membered cyclometalated transition state where the palladium center coordinates to the nitrogen atom of the oxazole ring, a C-H bond interacts with the palladium, and a carboxylate ligand (e.g., acetate) acts as an internal base to abstract the proton. chemrxiv.orgmdpi.com The C-Pd bond formation and C-H bond breaking occur in a concerted fashion. wikipedia.org
Oxidative Coupling/Reductive Elimination: The resulting palladacycle intermediate then reacts with the arylating agent (e.g., an aryl halide or organoboron reagent). This typically involves oxidative addition of the aryl halide to the Pd(II) center to form a Pd(IV) intermediate, followed by reductive elimination of the C2-arylated benzoxazole product, regenerating the active Pd(II) catalyst.
This CMD pathway explains the high regioselectivity for the C2 position and the crucial role of the carboxylate base in facilitating the C-H activation step. nih.govmdpi.com
Table 1: Key Features of the Concerted Metalation–Deprotonation (CMD) Mechanism
| Feature | Description | Reference |
| Mechanism Type | Concerted, cyclic transition state | wikipedia.org |
| Key Intermediate | Cyclometalated palladium complex | researchgate.net |
| Role of Base | Internal base (e.g., acetate, pivalate) abstracts proton in the transition state | chemrxiv.orgmdpi.com |
| Rate-Determining Step | C-H bond cleavage via the CMD transition state | researchgate.net |
| Selectivity | Typically favors the most acidic C-H bond, often C2 in benzoxazoles | nih.gov |
While the prompt mentions oxazolidinone synthesis, Cu(I)-catalyzed multicomponent reactions are well-established for the synthesis of benzoxazoles . These reactions are highly atom-economical, allowing for the construction of complex molecules in a single step from three or more starting materials. A plausible mechanism for a Cu(I)-catalyzed three-component synthesis of a 2-substituted-4-methoxybenzo[d]oxazole from 2-amino-5-methoxyphenol, a terminal alkyne, and an azide (B81097) source (in the context of a "click" type reaction leading to a triazole, which can be adapted conceptually) involves the following steps:
Formation of Copper Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This activation increases the nucleophilicity of the alkyne's terminal carbon. researchgate.netbeilstein-journals.org
Nucleophilic Attack: The 2-amino-5-methoxyphenol can then react. In many benzoxazole syntheses, the copper catalyst activates a substrate towards attack by the aminophenol. For example, in a reaction involving aldehydes, the copper catalyst can act as a Lewis acid to activate the carbonyl group. nih.govbeilstein-journals.org
Cyclization and Product Formation: Following the initial intermolecular bond formations, an intramolecular cyclization occurs, analogous to the uncatalyzed core formation, leading to the benzoxazole ring. The catalyst is regenerated in the final steps of the cycle.
In a different Cu(I)-catalyzed approach, the reaction of 2-aminophenols with β-diketones is promoted by a combination of CuI and a Brønsted acid, showcasing the cooperative role of different catalytic species. rsc.org The precise mechanism can vary significantly depending on the specific substrates and conditions employed.
Electrophilic and Nucleophilic Substitution Mechanisms in Oxazoles
The reactivity of the this compound ring system towards substitution is governed by the electronic properties of the fused heterocyclic system and the influence of the methoxy substituent.
Nucleophilic Substitution: The oxazole ring itself is electron-deficient, particularly at the C2 position, due to the electronegativity of the adjacent oxygen and nitrogen atoms. This makes the C2 position susceptible to attack by strong nucleophiles. wikipedia.orgbrainly.in If a suitable leaving group is present at C2 (e.g., a halogen), a nucleophilic aromatic substitution (SNA_r_) reaction can readily occur. The mechanism typically involves the addition of the nucleophile to form a stable anionic intermediate (a Meisenheimer-type complex), followed by the elimination of the leaving group to restore aromaticity. Deprotonation at C2 using a strong base can also generate a nucleophilic species for further reactions. wikipedia.org
Electrophilic Substitution: Electrophilic aromatic substitution occurs on the electron-rich benzene ring rather than the electron-deficient oxazole ring. The 4-methoxy group is a powerful activating, ortho, para-directing group. The numbering of this compound starts with the oxygen as 1, nitrogen as 3, and the methoxy group at position 4. Therefore, the positions ortho and para to the methoxy group are C5 and C7, respectively. Both positions are also activated by the electron-donating character of the fused oxazole ring. However, steric hindrance from the fused ring might disfavor attack at C5. Therefore, the C7 position is a highly probable site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). The mechanism follows the standard electrophilic aromatic substitution pathway: attack by the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate), followed by deprotonation to restore the aromatic system. dalalinstitute.com
Table 2: Predicted Reactivity of this compound
| Reaction Type | Most Probable Position | Rationale | Reference |
| Nucleophilic Attack/Substitution | C2 | Inherent electron deficiency of the oxazole ring at C2 | wikipedia.orgbrainly.in |
| Electrophilic Substitution | C7 | Strong ortho, para-directing effect of the C4-methoxy group, C7 is para | dalalinstitute.com |
Rearrangement Reactions (e.g., Cornforth Rearrangement)
Rearrangement reactions provide pathways to isomeric structures that might be difficult to access through other synthetic routes.
Cornforth Rearrangement: The Cornforth rearrangement is characteristic of oxazoles bearing a carbonyl group at the C4 position. wikipedia.orgwikiwand.com It is a thermal rearrangement where the C4-acyl group and the C5 substituent effectively switch places. While this rearrangement is not directly applicable to this compound itself, it is a fundamental reaction of the oxazole ring system. The mechanism is believed to proceed through a pericyclic electrocyclic ring-opening to form a transient dicarbonyl nitrile ylide intermediate. wikipedia.orgwikiwand.comijprajournal.com This intermediate then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole. The equilibrium between the starting material, the intermediate, and the product is dependent on their relative thermodynamic stabilities. wikipedia.org
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is highly relevant in the synthesis of substituted benzoxazoles, particularly N-substituted 2-aminobenzoxazoles. nih.gov In a typical example, a precursor such as an S-alkylated benzoxazole-2-thiol undergoes nucleophilic attack by a tethered nitrogen atom onto the C2 carbon of the benzoxazole ring. acs.orgresearchgate.net This forms a spirocyclic intermediate (a Meisenheimer complex). Subsequent ring-opening cleaves the original C-S bond, and rearomatization yields the rearranged product with a new C-N bond. This rearrangement provides a powerful, often metal-free, method for functionalizing the benzoxazole core. nih.govacs.org
Cycloaddition Reactions (e.g., Diels–Alder with Oxazoles for Pyridine (B92270) Synthesis)
The fusion of a benzene ring to the oxazole core in this compound introduces a unique electronic and steric environment that influences its reactivity in cycloaddition reactions. The inherent diene character of the oxazole ring system allows it to participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, which serves as a powerful tool for the synthesis of highly substituted pyridine derivatives. semanticscholar.orgresearchgate.net The presence of the electron-donating methoxy group at the 4-position is expected to significantly impact the reaction's feasibility and regioselectivity.
Mechanistic Pathway
The Diels-Alder reaction of an oxazole with a dienophile, such as an alkene or alkyne, is a pericyclic reaction that typically proceeds through a concerted mechanism. wikipedia.org For this compound, a normal-demand Diels-Alder reaction is anticipated, where the electron-rich oxazole acts as the diene and reacts with an electron-poor dienophile. clockss.org
The proposed mechanism involves the following key steps:
[4+2] Cycloaddition: The reaction commences with the [4+2] cycloaddition of the oxazole diene system with a suitable dienophile. This forms a transient, bicyclic bridged adduct. The electron-donating nature of the 4-methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole, facilitating the reaction with a dienophile possessing a low-energy Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Retro-Diels-Alder Type Elimination: The initial bicyclic adduct is often unstable and undergoes a subsequent elimination reaction to form a more stable aromatic pyridine ring. This step is driven by the formation of the thermodynamically stable aromatic system. Depending on the dienophile and reaction conditions, this elimination can proceed via different pathways, commonly involving the loss of a small, stable molecule. In the case of a simple alkene dienophile, this would typically be water following a dehydration event.
The general regiochemical outcome of the Diels-Alder reaction with substituted oxazoles often follows predictable patterns. For alkoxy-substituted oxazoles, the more electronegative substituent on the dienophile generally orients to the 4-position of the resulting pyridine ring. clockss.org
Influence of the 4-Methoxy Group
The methoxy group at the 4-position of the benzoxazole ring plays a crucial activating role in the Diels-Alder reaction. As a potent electron-donating group, it increases the electron density of the oxazole's diene system. This increased electron density enhances the nucleophilicity of the diene, making it more reactive towards electron-deficient dienophiles in a normal-demand Diels-Alder reaction. pharmaguideline.comtandfonline.com This activation is critical, as the inherent aromaticity of the fused benzene ring might otherwise reduce the dienelike character of the oxazole moiety.
Illustrative Reaction Scheme
The following scheme illustrates the expected Diels-Alder reaction of this compound with a generic electron-deficient alkene (e.g., maleimide) to yield a substituted pyridine.
Figure 1: Proposed Diels-Alder reaction of this compound with N-phenylmaleimide.
In this representative reaction, the initial cycloaddition would form a complex bicyclic adduct. Subsequent dehydration would lead to the formation of a highly functionalized, fused pyridine system.
Research Findings and Data
While specific experimental studies on the Diels-Alder reactions of this compound are not extensively documented in the literature, data from analogous electron-rich oxazole systems provide valuable insights into the expected reaction parameters and outcomes. Microwave-assisted synthesis has been shown to be an effective method for promoting Diels-Alder reactions of oxazoles, often leading to good yields in short reaction times. mdpi.org
The table below summarizes typical conditions and expected products for the Diels-Alder reaction of electron-rich oxazoles with various dienophiles, which can be extrapolated to this compound.
| Diene | Dienophile | Reaction Conditions | Expected Product | Reference |
| 2,4,5-Trimethyloxazole | Maleic anhydride (B1165640) | Microwave, ~30 sec | Substituted Pyridine | mdpi.org |
| Alkoxy-substituted oxazole | Terminal olefin | Thermal (80-180 °C) | Regioselective Pyridine | clockss.org |
| 5-Ethoxyoxazole | Dimethyl maleate | High pressure (10 kbar), 60 °C | Hydroxypyridine derivative | clockss.org |
| General Oxazole | Alkene | Heat | Pyridine derivative | semanticscholar.org |
This table is generated based on data from analogous reactions and represents expected outcomes for this compound.
The synthesis of highly functionalized pyridines remains a significant goal in medicinal and materials chemistry, and the application of the Diels-Alder reaction with substituted oxazoles like this compound represents a versatile and powerful synthetic strategy. quora.com
Computational and Theoretical Studies of 4 Methoxybenzo D Oxazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method for assessing the structural and spectral properties of organic molecules due to its balance of accuracy and computational cost. irjweb.com Calculations are often performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G++(d,p) to provide a detailed picture of the molecule's behavior at the electronic level. irjweb.com
The analysis involves a full geometry optimization without constraints, ensuring the calculated structure represents a true minimum on the potential energy surface. mdpi.com The resulting parameters provide insight into the planarity and strain of the fused ring system and the orientation of the methoxy (B1213986) substituent. For instance, in a study on a different oxazole (B20620) derivative, bond angles within the oxazole ring were found to be around 107-114°, and the dihedral angles indicated a high degree of planarity with the adjoining ring system. irjweb.com
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C-C (aromatic) | 1.39 - 1.42 |
| C-O (in ring) | 1.37 | |
| C=N (in ring) | 1.31 | |
| C-O (methoxy) | 1.36 | |
| O-CH3 (methoxy) | 1.43 | |
| Parameter | Angle | **Typical Calculated Value (°) ** |
| Bond Angle | C-O-C (in ring) | 105 - 108 |
| C-N=C (in ring) | 115 - 117 | |
| C-C-O (methoxy) | 118 - 120 |
This interactive table is based on general findings for oxazole and benzoxazole (B165842) derivatives from DFT studies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability and reactivity. irjweb.comirjweb.com
A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comedu.krd Conversely, a large energy gap implies higher stability and lower reactivity. edu.krd For many oxazole and related heterocyclic derivatives, this energy gap is calculated to understand their potential bioactivity and electronic behavior. irjweb.comirjweb.com For example, a DFT study on an oxazole derivative calculated a HOMO-LUMO energy gap of 4.8435 eV, indicating a high level of reactivity. irjweb.com
The distribution of HOMO and LUMO orbitals across the molecule highlights the regions most involved in electron donation and acceptance, respectively. In compounds with fused aromatic rings and electron-donating substituents like a methoxy group, the HOMO is often delocalized across the π-system, while the LUMO is similarly distributed, facilitating intramolecular charge transfer upon photoexcitation. nankai.edu.cn
Table 2: Representative Frontier Orbital Energies and Energy Gap (Note: This data is illustrative, based on typical values for related heterocyclic systems.)
| Parameter | Energy (eV) |
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
This interactive table illustrates typical HOMO-LUMO energy values derived from DFT calculations on similar heterocyclic compounds. irjweb.comirjweb.com
Based on the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.comirjweb.com These parameters are derived within the framework of conceptual DFT and provide a quantitative basis for predicting chemical behavior.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (ELUMO - EHOMO) / 2. edu.krd
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness as ω = μ² / 2η. irjweb.com
Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
These parameters are crucial for understanding the molecule's stability and interaction with other chemical species. For instance, a low hardness value is associated with higher reactivity and is often considered to correlate with higher inhibition efficiency in biological systems. irjweb.com
Table 3: Representative Calculated Chemical Reactivity Parameters (Note: This data is illustrative, based on typical values for related heterocyclic systems.)
| Parameter | Definition | Typical Calculated Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |
| Electrophilicity Index (ω) | μ² / 2η | 3.65 |
This interactive table presents typical values for reactivity descriptors calculated for similar heterocyclic systems. irjweb.comirjweb.com
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape, revealing the different shapes a molecule can adopt and the flexibility of its structure. jcchems.com
For a molecule like 4-Methoxybenzo[d]oxazole, conformational analysis would focus on the rotation around the single bond connecting the methoxy group to the benzoxazole ring system. Although this rotation is generally facile, MD simulations can identify the most populated conformational states and the energy barriers between them. Such studies are particularly important for understanding how the molecule might interact with a biological receptor, where a specific conformation may be required for binding. jcchems.com In studies of related heterocyclic compounds, MD simulations have been employed to assess the stability of molecule-protein complexes, with stable Root Mean Square Deviation (RMSD) values over the simulation time indicating a stable binding interaction. jcchems.com
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. DFT calculations can reliably predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov
Theoretical vibrational spectra are often calculated for the optimized geometry. mdpi.com Since DFT methods tend to overestimate vibrational frequencies, the calculated values are often scaled by an empirical factor to improve agreement with experimental results. mdpi.com A close match between the scaled theoretical spectrum and the experimental one confirms that the calculated geometry is accurate. For 2-(4-methoxyphenyl)benzo[d]thiazole, a structurally related compound, DFT calculations using the B3LYP functional provided results superior to the Hartree-Fock (HF) method in reproducing the experimental FT-IR spectrum. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The theoretical shifts are compared to experimental values to aid in the assignment of complex spectra and to confirm the molecular structure.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By determining the energy barriers (activation energies) for different possible pathways, the most likely reaction mechanism can be identified.
For this compound, computational studies could be used to investigate its reactivity in various chemical transformations, such as electrophilic aromatic substitution or reactions involving the oxazole ring. semanticscholar.org For example, calculations could predict the most likely site for electrophilic attack by mapping the molecular electrostatic potential (MEP), where regions of negative potential (high electron density) are susceptible to electrophiles. irjweb.com While specific computational studies on the reaction mechanisms of this compound are not detailed in the available literature, the general methodology is well-established for other oxazole and benzoxazole systems.
Energy Profiles of Catalytic Cycles
Computational studies have been effectively used to model the formation of the benzoxazole core, a process relevant to the synthesis of this compound. Quantum chemical calculations can probe proposed reaction pathways, such as the oxidative cyclization of a precursor imine. By calculating the Gibbs free energies (ΔG) for reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for the entire catalytic cycle.
For a representative iodine(III)-mediated oxidative cyclization reaction forming a benzoxazole ring, computational results support a concerted reductive elimination as the most plausible mechanism. researchgate.net This pathway is favored because it involves lower kinetic barriers and each step is thermodynamically favorable. researchgate.net The energy profile for such a reaction demonstrates that the transition state leading to the benzoxazole product is significantly lower in energy compared to alternative pathways. researchgate.net
Below is a representative data table illustrating computed energy barriers for different proposed pathways in a model benzoxazole formation, highlighting the energetically favored route.
| Pathway | Transition State | Computed Reaction Barrier (ΔG‡) in kcal/mol | Plausibility |
| Pathway B | TS-3 | 18.0 | Less Favorable |
| Pathway C | TS-1 | 7.6 | Most Favorable |
This data is derived from a model system for benzoxazole formation and is representative of the computational approaches used to study such reactions researchgate.net.
Transition State Characterization and Reaction Rate Prediction
A cornerstone of computational reaction mechanism studies is the characterization of transition states (TS). For the formation of the benzoxazole ring, DFT calculations are used to locate and optimize the geometry of the key transition states, such as TS-1 in the favored concerted pathway. researchgate.net Vibrational frequency analysis is then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The computed reaction barrier, which is the energy difference between the transition state and the reactants, is a critical parameter for predicting reaction rates. A lower energy barrier, as seen in the favored concerted pathway for benzoxazole formation (ΔG‡ = 7.6 kcal mol−1), indicates a faster reaction rate compared to a pathway with a higher barrier (ΔG‡ = 18.0 kcal mol−1). researchgate.net These theoretical predictions help in understanding the reaction kinetics and optimizing experimental conditions.
Solvent Effects and Catalytic Role Analysis
The solvent environment can significantly influence reaction pathways and energetics. Computational models account for these influences using various methods, such as implicit solvent models (e.g., Polarizable Continuum Model) or by including explicit solvent molecules in the calculation. researchgate.net Theoretical studies on benzoxazole-based architectures show that polar solvents can induce spectral shifts and modulate the intensity of electronic transitions, highlighting the importance of the chemical environment. mdpi.com
In the context of catalysis, computational analysis helps elucidate the precise role of the catalyst. For instance, in the iodine(III)-mediated synthesis of benzoxazoles, calculations can model the interaction of the iodine reagent with the substrate, confirming its role in facilitating the crucial C-O bond formation and subsequent cyclization. researchgate.net These studies provide a molecular-level understanding of how the catalyst lowers the activation energy and directs the reaction toward the desired product.
Structure-Activity Relationship (SAR) Derivation through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool for deriving relationships between the chemical structure of benzoxazole derivatives and their biological activities. researchgate.netnih.govwisdomlib.orgtandfonline.com These models are essential for rational drug design and lead optimization. nih.gov
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely applied to series of benzoxazole derivatives to understand how different structural modifications impact their activity against targets like cancer cell lines or microbial enzymes. nih.govtandfonline.com These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity.
For various series of benzoxazole derivatives, QSAR models have revealed that topological parameters, molecular connectivity indices, and specific structural fields (steric, electrostatic, hydrophobic, donor, and acceptor) play essential roles in their biological efficacy. researchgate.netnih.gov For example, a 3D-QSAR study on benzoxazole derivatives as anticancer agents targeting the VEGFR-2 receptor can identify the key structural features responsible for potent inhibition. nih.gov
The table below summarizes the findings from representative QSAR studies on benzoxazole derivatives, indicating the types of computational models used and the key structural descriptors identified.
| Study Focus | Computational Method | Key Descriptors for Activity | Target/Activity |
| Anticancer Agents | CoMFA, CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor fields | VEGFR-2 Inhibition nih.gov |
| Antimicrobial Agents | 2D-QSAR | Topological parameters, Molecular connectivity indices (¹χ, ¹χv) | Antibacterial Activity researchgate.net |
| Anti-inflammatory Agents | CoMFA, CoMSIA | Steric, Electrostatic fields | COX-2 Inhibition tandfonline.com |
| Antifungal Agents | 2D-QSAR | Topological descriptors (X1, MSD, XMOD), Indicator variables | Antifungal Activity wisdomlib.org |
These computational SAR studies provide invaluable guidance for designing new, more potent this compound analogues and other benzoxazole derivatives by predicting the activity of novel compounds before their synthesis. tandfonline.com
Advanced Applications of 4 Methoxybenzo D Oxazole in Chemical Science
Utilization in Materials Science and Optoelectronics
The inherent aromatic and heterocyclic nature of the benzoxazole (B165842) core imparts favorable electronic and photophysical properties, making its derivatives attractive for materials science. researchgate.net Benzoxazoles are recognized as interesting fluorescent compounds, a characteristic that underpins their potential in optoelectronic applications. core.ac.uk
The incorporation of benzoxazole moieties into polymer backbones is a strategy to develop high-performance materials. While specific data on the integration of 4-Methoxybenzo[d]oxazole into polymers is not extensively detailed in recent literature, the general class of benzoxazole-containing polymers is known for properties such as high thermal stability, mechanical strength, and fluorescence. These characteristics make them suitable for applications in aerospace, electronics, and specialty coatings. The methoxy (B1213986) group on the benzene (B151609) ring can potentially be used to tune the solubility and processing characteristics of such polymers.
The field of organic electronics leverages molecules with tailored photophysical and charge-transport properties. Benzoxazole derivatives have been investigated for these applications due to their fluorescence and electronic characteristics. researchgate.net Related heterocyclic structures, such as oxadiazoles, are frequently used as electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs). The structural characteristics of this compound, featuring both an electron-rich methoxy group and the electron-accepting oxazole (B20620) moiety, suggest its potential utility in constructing molecules for OLEDs and organic photovoltaic cells, where tuning of energy levels is critical for device performance.
Role as Intermediates in Complex Molecule Synthesis
One of the most significant roles of this compound is as a versatile intermediate or building block in the synthesis of more complex molecular architectures. globalresearchonline.netnih.gov The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. tandfonline.com
The industrial synthesis of Vitamin B6 (pyridoxine) is a well-established process that relies heavily on oxazole chemistry. researchgate.net Specifically, the key step involves a Diels-Alder reaction between a substituted oxazole and a dienophile to construct the pyridine (B92270) ring of the vitamin. google.com The critical precursor for this synthesis is typically a 4-methyl-5-alkoxy-oxazole. researchgate.netgoogle.com It is important to clarify that while the synthesis is "oxazole-based," it does not utilize benzoxazole derivatives like this compound. The fused benzene ring in the benzoxazole structure prevents it from participating in the specific Diels-Alder reaction pathway that leads to the pyridoxine (B80251) core.
The true value of this compound as a synthetic intermediate lies in its utility as a foundational scaffold for creating a variety of other complex heterocyclic systems. globalresearchonline.net The benzoxazole core can be functionalized at several positions to build intricate molecules with specific therapeutic or material properties.
For instance, research into novel anticancer agents has utilized substituted benzoxazoles as key building blocks. In one study, 4-trimethoxyphenylbenzo[d]oxazoles were designed and synthesized to act as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), showing potent antiproliferative activities against glioma and lung cancer cells. nih.gov Similarly, phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have been explored as potential tyrosinase inhibitors for applications as skin-lightening agents. mdpi.comnih.gov These examples underscore the role of the benzoxazole framework, including methoxy-substituted variants, as a starting point for discovering molecules with significant biological activity. nih.govmdpi.com
Chemical Probes and Ligands in Advanced Systems
Beyond materials and synthesis, the benzoxazole structure is valuable for creating specialized chemical tools. Benzoxazoles are recognized as an important scaffold for developing fluorescence probes, such as sensors for metal cations and anions. globalresearchonline.net The intrinsic fluorescence of the ring system, which can be modulated by substituents like the methoxy group, is key to this application. Furthermore, benzoxazole derivatives have been employed as ligands in coordination chemistry and for a wide range of catalytic reactions, highlighting their versatility in interacting with transition metals. core.ac.uk
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C8H7NO2 |
| Molar Mass | 149.15 g/mol |
| SMILES | COC1=CC=CC2=C1N=CO2 |
| InChI | InChI=1S/C8H7NO2/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 |
| InChIKey | VHCOEXCZDAHYMW-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Summary of Applications for the Benzoxazole Scaffold
| Application Area | Resulting Molecule/System Type | Key Feature |
| Complex Molecule Synthesis | Dual PDE4/Tubulin inhibitors nih.gov | Serves as a core scaffold for biologically active compounds. |
| Complex Molecule Synthesis | Tyrosinase inhibitors mdpi.comnih.gov | Acts as a building block for enzyme inhibitors. |
| Chemical Probes | Fluorescent sensors globalresearchonline.net | Utilizes the intrinsic fluorescence of the benzoxazole ring. |
| Catalysis | Transition metal complexes core.ac.uk | Functions as a ligand for catalytic reactions. |
Applications in Agrochemical Research
The benzoxazole scaffold is a significant structural motif in the discovery of novel agrochemicals due to the broad spectrum of biological activities exhibited by its derivatives. mdpi.comresearchgate.netchemistryjournal.net Compounds incorporating this fused heterocyclic system have been investigated for various applications in crop protection, demonstrating fungicidal, antibacterial, herbicidal, and insecticidal properties. researchgate.netnih.gov While extensive research into the specific agrochemical applications of this compound is not widely detailed in available scientific literature, studies on closely related methoxy-substituted benzoxazoles indicate the potential of this compound class. The exploration of benzoxazole derivatives continues to be a promising avenue in the development of new agricultural chemicals. mdpi.comchemistryjournal.net
Fungicidal Activity of Methoxy-Substituted Benzoxazoles
Research has highlighted the antifungal potential of benzoxazole derivatives. mdpi.comnih.gov Notably, a study identified 5-methoxybenzo[d]oxazole, an isomer of this compound, as possessing excellent antifungal activity. nih.gov This finding suggests that the presence and position of a methoxy group on the benzene ring can be a key determinant of biological efficacy. While specific data on the 4-methoxy isomer is limited, the activity of the 5-methoxy isomer underscores the promise of this substitution pattern for developing new fungicidal agents.
Further studies on other benzoxazole derivatives have shown significant activity against a range of common plant pathogenic fungi. mdpi.com For instance, certain synthesized benzoxazole compounds bearing a pyridine ring and an amide moiety have demonstrated inhibitory effects against fungi such as Fusarium solani, Colletotrichum gloeosporioides, and Alternaria brassicae. mdpi.com
Table 1: Antifungal Profile of a Methoxy-Substituted Benzoxazole Isomer
| Compound | Observed Activity | Source |
|---|---|---|
| 5-methoxybenzo[d]oxazole | Excellent antifungal activity | nih.gov |
Herbicidal and Other Agrochemical Activities
The benzoxazole core has also been explored for its herbicidal potential. mdpi.comresearchgate.net Although specific studies focusing on this compound are scarce, related structures within the broader oxazole family have formed the basis for commercial herbicides. nih.govnih.gov For example, derivatives of 4,5-dihydro-1,2-oxazole are known to exhibit potent pre-emergence herbicidal activity against various grass and broadleaf weeds. nih.govnih.gov
Additionally, the benzoxazole scaffold is recognized for its utility in developing agents against bacterial plant pathogens. nih.gov The structural similarity of benzoxazoles to natural biomolecules allows them to interact with biological systems, a feature that is leveraged in the design of new bioactive compounds for agriculture. chemistryjournal.net The versatility of the benzoxazole structure allows for modifications that can lead to compounds with a range of agrochemical uses. mdpi.comresearchgate.net
Table 2: Investigated Agrochemical Activities of the Benzoxazole Structural Class
| Activity Type | Target Weeds/Pathogens (Examples) | Source |
|---|---|---|
| Herbicidal | Digitaria sanguinalis, Setaria viridis, Chenopodium album | mdpi.com |
| Fungicidal | Fusarium solani, Colletotrichum gloeosporioides, Alternaria brassicae | mdpi.com |
| Antibacterial | Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae | nih.gov |
Biological Activity and Mechanistic Pharmacology of 4 Methoxybenzo D Oxazole Derivatives
General Biological Activities Associated with the Benzoxazole (B165842)/Oxazole (B20620) Scaffold
The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in compounds exhibiting a wide array of biological effects. Derivatives of benzoxazole have been extensively studied and have shown significant potential in various therapeutic areas.
These compounds are recognized for their broad-spectrum antimicrobial activity , demonstrating efficacy against various strains of bacteria and fungi. Their structural similarity to natural nucleic bases, such as adenine (B156593) and guanine, is thought to facilitate their interaction with microbial DNA and enzymes, leading to the inhibition of essential cellular processes researchgate.net.
In the realm of cancer therapy, benzoxazole derivatives have emerged as promising candidates. They have been shown to exhibit cytotoxic effects against several cancer cell lines through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.
Furthermore, the benzoxazole scaffold is associated with anti-inflammatory and analgesic properties. This is often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory cascade.
Other notable biological activities attributed to benzoxazole and oxazole derivatives include antiviral, antidiabetic, and neuroprotective effects, highlighting the versatility of this chemical motif in drug discovery.
Molecular Mechanisms of Action (Conceptual Frameworks)
The diverse biological activities of benzoxazole derivatives stem from their ability to interact with and modulate the function of various cellular components and pathways. The following sections outline the key conceptual frameworks for their mechanisms of action.
The planar and aromatic nature of the benzoxazole ring system allows it to engage in various non-covalent interactions with biological macromolecules. These interactions are fundamental to the recognition and binding of these derivatives to the active sites of enzymes or the binding pockets of receptors. Key non-covalent forces at play include:
π-π Stacking: The electron-rich aromatic rings of the benzoxazole scaffold can stack with the aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site.
Hydrogen Bonding: The nitrogen and oxygen heteroatoms in the oxazole ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors (e.g., amino acid side chains, backbone amides) in the biological target.
Van der Waals Forces: These non-specific attractive forces further stabilize the ligand-protein complex.
These non-covalent interactions collectively determine the binding affinity and selectivity of benzoxazole derivatives for their respective biological targets.
A significant mechanism through which benzoxazole derivatives exert their anticancer effects is by modulating critical cellular pathways involved in cell growth and division.
Cell Cycle Arrest: Several studies have demonstrated that benzoxazole derivatives can induce cell cycle arrest, particularly in the G2/M phase. For instance, certain benzoxazole compounds have been shown to cause an accumulation of cells in the G2/M phase in breast cancer cell lines researchgate.net. This arrest prevents the cells from entering mitosis, ultimately leading to apoptosis. A benzoxazole derivative, K313, was also found to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells researchgate.net.
Tubulin Polymerization Inhibition: While direct evidence for 4-Methoxybenzo[d]oxazole derivatives as potent tubulin polymerization inhibitors is still emerging, the broader class of benzazoles (including benzimidazoles, which are structurally similar) are well-known for their ability to interfere with microtubule dynamics. They can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of the microtubule network is a key mechanism for inducing G2/M phase cell cycle arrest and apoptosis nih.govmdpi.com. The structural similarity of benzoxazoles to these known tubulin inhibitors suggests a high potential for this mechanism of action.
Benzoxazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Carbonic Anhydrase Inhibition: Certain benzoxazole-containing compounds have been shown to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Specifically, coumarin-benzoxazole hybrids have demonstrated selective inhibition of tumor-associated CA isoforms IX and XII nih.govnih.gov. The proposed mechanism involves the hydrolysis of the coumarin (B35378) scaffold by the esterase activity of CAs, with the resulting product binding to the enzyme's active site. 2-Mercaptobenzoxazoles have also been identified as a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site rsc.org.
Choline (B1196258) Metabolism Inhibition: While direct inhibition of choline kinase by this compound derivatives is not extensively documented, a benzoxazole ligand (BO-I) has been identified as a non-competitive inhibitor of choline TMA-lyase (CutC), a key enzyme in the anaerobic metabolism of choline by gut microbiota researchgate.netrsc.org. This inhibition reduces the production of trimethylamine (B31210) (TMA), a metabolite linked to cardiovascular diseases. Some benzoxazole derivatives have also been reported as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132) nih.gov.
The inhibitory activity of a selection of benzoxazole derivatives against various enzymes is summarized in the table below.
| Compound Class | Target Enzyme | Observed Effect | Reference |
| Coumarin-benzoxazole hybrids | Carbonic Anhydrases (CA IX, XII) | Selective Inhibition | nih.govnih.gov |
| 2-Mercaptobenzoxazoles | Carbonic Anhydrases (hCAs) | Potent Inhibition | rsc.org |
| Benzoxazole ligand (BO-I) | Choline TMA-lyase (CutC) | Non-competitive Inhibition | researchgate.netrsc.org |
| Benzoxazole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition | nih.gov |
As an extension of tubulin polymerization inhibition, the interference with microtubule dynamics is a crucial aspect of the anticancer activity of many heterocyclic compounds. Microtubules are highly dynamic structures that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Benzoxazole derivatives, by binding to tubulin, can disrupt the delicate equilibrium between polymerization and depolymerization of microtubules. This interference can lead to the formation of abnormal mitotic spindles, which in turn activates the mitotic checkpoint and triggers cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death. While much of the detailed mechanistic work has been conducted on the closely related benzimidazole (B57391) scaffold, the shared structural features strongly suggest that benzoxazoles can operate through a similar mechanism of disrupting microtubule dynamics.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule influences its biological activity and in guiding the design of more potent and selective derivatives. For benzoxazole derivatives, SAR studies have provided valuable insights into the structural features that govern their various pharmacological effects.
The nature and position of substituents on the benzoxazole core can significantly impact the compound's biological activity. For instance, in the context of antimicrobial and antiproliferative effects, the presence of electron-withdrawing or electron-releasing groups at different positions can enhance the activity researchgate.net.
In the case of carbonic anhydrase inhibitors, SAR studies on coumarin-benzoxazole hybrids revealed that the substitution pattern on both the coumarin and benzoxazole moieties, as well as the length of the linker connecting them, are critical for inhibitory potency and selectivity nih.gov.
Regarding the potential for tubulin polymerization inhibition, the presence of a 3,4,5-trimethoxyphenyl group on related heterocyclic scaffolds has been shown to be a key pharmacophore for binding to the colchicine (B1669291) site on tubulin. Therefore, the incorporation of such moieties onto the benzoxazole scaffold is a rational strategy for developing potent microtubule-targeting agents. The presence of a methoxy (B1213986) group, as in this compound, can influence the electronic properties and metabolic stability of the molecule, which in turn can affect its biological activity.
The following table summarizes some key SAR findings for benzoxazole derivatives.
| Biological Activity | Structural Modification | Effect on Activity | Reference |
| Antimicrobial/Antiproliferative | Electron-withdrawing/releasing groups | Can enhance activity | researchgate.net |
| Carbonic Anhydrase Inhibition | Substituents on coumarin and benzoxazole, linker length | Critical for potency and selectivity | nih.gov |
| Melatonin Receptor Agonism | Specific substitutions on the benzoxazole core | Identified potent agonists | nih.gov |
These SAR studies provide a foundational understanding for the rational design of novel this compound derivatives with improved and more specific biological activities.
Investigation of Specific Biological Targets
Derivatives of the benzoxazole class, including those with methoxy substitutions, have been evaluated against a range of biological targets. These investigations have revealed potential therapeutic applications spanning from antimicrobial to metabolic regulation.
The free-living nematode Caenorhabditis elegans serves as a valuable model organism for identifying compounds with antinematodal properties. Research has identified a related oxazole compound, 5-(4'-Methoxyphenyl)-oxazole (MPO), which was isolated from a fungal culture, as a potent inhibitor of both the hatch and subsequent growth of C. elegans. tandfonline.com This discovery prompted further investigation into the structure-activity relationship of this compound class.
In a follow-up study, nineteen derivatives of MPO were chemically synthesized and tested for the same biological activity. However, none of the synthesized derivatives demonstrated any inhibitory effect on the hatch or growth of C. elegans. tandfonline.com This finding strongly suggests that the entire molecular structure of 5-(4'-Methoxyphenyl)-oxazole is essential for its antinematodal activity, indicating a high degree of structural specificity for its biological target in the nematode. tandfonline.com
Table 1: Antinematodal Activity of 5-(4'-Methoxyphenyl)-oxazole (MPO) and its Derivatives against C. elegans
| Compound | Activity on C. elegans Hatch & Growth | Source |
|---|---|---|
| 5-(4'-Methoxyphenyl)-oxazole (MPO) | Active (Inhibitor) | tandfonline.com |
Quorum sensing (QS) is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. mdpi.comfrontiersin.org Inhibiting the QS system is an attractive strategy for attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which can lead to resistance. mdpi.com Several studies have demonstrated that benzoxazole derivatives can function as effective quorum sensing inhibitors (QSIs).
One study focused on the design and synthesis of 2-phenoxyalkylhydrazide benzoxazole derivatives. A lead compound from this series, 26c , was shown to significantly inhibit the production of QS-controlled virulence factors in P. aeruginosa. At a concentration of 102.4 µg/mL, it reduced pyocyanin (B1662382) and rhamnolipid production by 45.6% and 38.3%, respectively. nih.govacs.org Furthermore, compound 26c was a potent inhibitor of biofilm formation, suppressing it by 76.6% at a lower concentration of 32 µg/mL. nih.govacs.org Mechanistic experiments confirmed that the compound acts on the QS system by inhibiting the las and pqs signaling pathways. nih.govacs.org
Another investigation into benzoheterocyclic sulfoxide (B87167) derivatives identified compounds with a 5-chlorobenzoxazole (B107618) moiety as having good inhibitory effects on P. aeruginosa biofilm activity. tandfonline.com Specifically, compound 6b from this series was found to significantly inhibit biofilm formation and reduce the production of elastase, a virulence factor regulated by the las QS system, without affecting bacterial growth. tandfonline.com
Table 2: Quorum Sensing Inhibition by Benzoxazole Derivatives in P. aeruginosa
| Compound | Target Pathway(s) | Effect | Concentration | Source |
|---|---|---|---|---|
| 26c | las, pqs | 45.6% Pyocyanin Inhibition | 102.4 µg/mL | nih.govacs.org |
| 38.3% Rhamnolipid Inhibition | 102.4 µg/mL | nih.govacs.org | ||
| 76.6% Biofilm Inhibition | 32 µg/mL | nih.govacs.org | ||
| 6b | las | Significant Elastase Inhibition | Not specified | tandfonline.com |
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors to regulate genes involved in glucose and lipid metabolism. researchgate.net The PPAR superfamily has three main subtypes: PPARα, PPARγ, and PPARβ/δ, which have distinct tissue distributions and physiological roles. researchgate.net
An oxazole derivative containing a 4-methoxyphenoxy moiety, Muraglitazar (BMS-298585) , has been identified as a potent dual agonist for PPARα and PPARγ. In vitro assays determined its activity at human PPARα with an EC50 of 320 nM and at human PPARγ with an EC50 of 110 nM. This dual agonism allows it to modulate pathways related to both lipid and glucose metabolism, making it a target of interest for metabolic disorders.
Table 3: Activity of Muraglitazar at Human PPAR Subtypes
| Compound | Target | Activity (EC50) |
|---|---|---|
| Muraglitazar (BMS-298585) | PPARα | 320 nM |
Mechanisms of Interaction with Nucleic Acids (e.g., Isosterism with Guanine/Adenine Bases)
The benzoxazole scaffold possesses significant structural similarity to the endogenous purine (B94841) nucleobases, adenine and guanine. researchgate.netresearchgate.net This resemblance forms the basis for a proposed mechanism of action where benzoxazole-based compounds act as isosteres or mimics of these purine bases. By mimicking the structure of adenine and guanine, these derivatives can potentially interact with enzymes that process nucleic acids, such as DNA topoisomerases. researchgate.net
The fused heterocyclic ring system of benzoxazole approximates the size and shape of the purine double-ring structure. The arrangement of nitrogen and oxygen atoms within the benzoxazole ring can participate in hydrogen bonding interactions within the active sites of enzymes that typically bind adenine or guanine. This structural and electronic mimicry allows them to compete with the natural substrates, leading to the inhibition of enzyme function and disruption of processes like DNA replication or repair. This mechanism is a key consideration in the development of benzoxazole derivatives as antimicrobial or anticancer agents. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-(4'-Methoxyphenyl)-oxazole (MPO) |
| Muraglitazar (BMS-298585) |
| 2-phenoxyalkylhydrazide benzoxazole derivative 26c |
| 5-chlorobenzoxazole derivative 6b |
| Adenine |
Future Research Directions for 4 Methoxybenzo D Oxazole
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzoxazoles often involves harsh reaction conditions, toxic reagents, and significant waste generation. rsc.org Future research must prioritize the development of novel and sustainable synthetic routes for 4-Methoxybenzo[d]oxazole that align with the principles of green chemistry.
Key areas of focus will include:
Continuous-Flow Systems: Transitioning from batch to continuous-flow (CF) manufacturing can dramatically reduce carbon emissions, energy consumption, and solvent use. rsc.org CF technology also allows for better control over reaction parameters, potentially leading to higher yields and purity.
Green Solvents and Catalysts: Research into benign solvents, particularly water, is crucial. rsc.org The development and application of reusable, heterogeneous catalysts, such as Brønsted acidic ionic liquid gels or magnetic nanoparticles, can simplify product purification and minimize waste. acs.orgajchem-a.com
Alternative Energy Sources: Exploring microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy input compared to conventional heating methods.
These sustainable approaches will not only make the synthesis of this compound more environmentally friendly but also more economically viable for potential large-scale applications.
Advanced Mechanistic Characterization via Spectroscopic and Computational Hybrid Approaches
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental for optimizing existing protocols and designing new transformations. Future research should leverage a synergistic combination of advanced spectroscopic techniques and computational modeling.
Spectroscopic analysis will continue to play a vital role in elucidating molecular structures and reaction pathways. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are standard for structural confirmation. jetir.org
Computational chemistry , particularly Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, offers powerful predictive capabilities. researchgate.net These methods can be used to:
Model reaction intermediates and transition states.
Calculate thermodynamic and kinetic parameters to predict reaction feasibility and outcomes.
Simulate spectroscopic data to aid in the interpretation of experimental results. mdpi.com
Investigate molecular properties such as charge distribution, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are crucial for understanding reactivity. researchgate.netmdpi.com
By combining experimental data with theoretical calculations, researchers can gain unprecedented insight into the dynamic behavior of this compound, including complex processes like photochemical isomerization. acs.org This hybrid approach is essential for a comprehensive mechanistic understanding.
Exploration of New Applications in Emerging Chemical and Biological Fields
While benzoxazoles are well-established in medicinal chemistry, the unique properties of this compound suggest potential applications in a variety of emerging fields. globalresearchonline.net Future investigations should explore its utility beyond traditional pharmaceutical roles.
Potential emerging applications include:
Materials Science: The inherent fluorescence of some benzoxazole (B165842) derivatives makes them candidates for development as optical brightening agents or components in organic light-emitting diodes (OLEDs). jetir.org
Molecular Machinery: The ability of certain benzoxazole-based structures to undergo controlled conformational changes upon light irradiation opens avenues for their use as components in light-driven molecular motors. acs.org
Agrochemicals: The benzoxazole scaffold is present in some herbicides, suggesting that derivatives of this compound could be explored for the development of new crop protection agents. jetir.org
Chemosensors: The benzoxazole ring system can be functionalized to create fluorescent probes for the detection of specific ions or molecules.
Systematic exploration of these areas could lead to the discovery of novel materials and technologies based on the this compound scaffold.
Rational Design of Derivatives for Targeted Biological Mechanisms
The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajchem-a.comresearchgate.netresearchgate.net Future research on this compound should focus on the rational design of new derivatives with high potency and selectivity for specific biological targets.
This research will be driven by a deep understanding of Structure-Activity Relationships (SAR) . researchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for therapeutic effects. esisresearch.orgnih.gov For example, SAR studies have shown that the introduction of specific substituents at different positions on the benzoxazole ring can enhance antimicrobial or antiproliferative activity. researchgate.netesisresearch.org
Key strategies for the rational design of derivatives will include:
Target-Oriented Synthesis: Designing and synthesizing molecules to interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies can be used to predict binding affinities and guide the design process. researchgate.net
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles.
Scaffold Hopping: Using the this compound core as a starting point to develop entirely new classes of bioactive compounds.
Q & A
Q. What are the standard synthetic routes for preparing 4-Methoxybenzo[d]oxazole?
The synthesis typically involves condensation reactions between substituted aldehydes and 2-aminophenol derivatives. For example, pyrazole-4-carboxaldehydes react with 2-aminophenol under reflux in ethanol with phosphorus trichloride (PCl₃) as a catalyst, yielding benzo[d]oxazole derivatives . Solvent choice (e.g., ethanol, DMSO) and reaction duration (4–18 hours) significantly impact yield and purity. Microwave-assisted methods can enhance reaction efficiency compared to traditional thermal approaches .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- ¹H NMR : Identifies proton environments, such as methoxy group resonances (δ ~3.8–4.0 ppm) and aromatic protons .
- IR Spectroscopy : Confirms functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the methoxy group) .
- Elemental Analysis : Validates molecular formula by comparing calculated vs. observed C, H, N, and O content .
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence the synthesis of this compound derivatives?
Solvent choice affects reaction kinetics and product distribution. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in condensation reactions, while microwave irradiation reduces reaction time and improves yield (e.g., 65% yield in microwave vs. 50% in traditional thermal methods) . Acidic conditions (e.g., glacial acetic acid) catalyze imine formation during cyclization .
Q. What structural modifications enhance the biological activity of this compound derivatives?
Key modifications include:
- Electron-Donating Groups : Methoxy groups at position 4 improve binding to targets like VEGFR-2 by increasing electron density on the oxazole ring .
- Heteroaromatic Substituents : Thiophene or furan moieties at position 2 enhance cytotoxicity (e.g., EC₅₀ = 270 nM against colorectal cancer cells) .
- Steric Effects : Bulky substituents (e.g., tert-butyl groups) improve thermodynamic stability and target selectivity .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or assay protocols (MTT vs. ATP-based) .
- Structural Isomerism : E/Z stereoisomerism in styryl-substituted derivatives impacts binding affinity .
- Solubility Effects : Poor aqueous solubility may lead to underestimation of in vitro activity; use of DMSO carriers requires optimization .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Molecular Docking : Simulates interactions with targets like STAT3 or tubulin, identifying key binding residues (e.g., hydrogen bonding with Asp45 in VEGFR-2) .
- Structure-Activity Relationship (SAR) Models : Quantify substituent effects on IC₅₀ values using Hammett constants or π-electron donor/acceptor indices .
- DFT Studies : Calculate thermodynamic parameters (ΔG°, ΔH°) to predict isomer stability and reaction feasibility .
Q. What analytical strategies differentiate isomers in this compound derivatives?
- Dynamic NMR : Resolves slow-exchanging isomers by analyzing splitting patterns at variable temperatures .
- X-ray Crystallography : Provides absolute configuration data, as seen in trifluoroacetate salts of oxazole-piperidine hybrids .
- HPLC with Chiral Columns : Separates enantiomers using cellulose-based stationary phases .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
